5-Nitrothiophene-2-Carboxaldehyde

Description

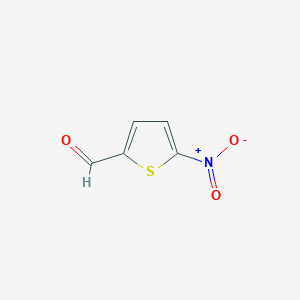

Structure

3D Structure

Propriétés

IUPAC Name |

5-nitrothiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NO3S/c7-3-4-1-2-5(10-4)6(8)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHTSWZNXEKOLPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196437 | |

| Record name | 5-Nitrothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4521-33-9 | |

| Record name | 5-Nitro-2-thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4521-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitrothiophene-2-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004521339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4521-33-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168226 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Nitrothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitrothiophene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Nitrothiophene-2-carbaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NB6CXG7SPH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Nitrothiophene-2-Carboxaldehyde (CAS: 4521-33-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Nitrothiophene-2-Carboxaldehyde (CAS: 4521-33-9), a pivotal heterocyclic building block in medicinal chemistry and organic synthesis. This document details its physicochemical properties, spectroscopic data, and synthesis methodologies. Furthermore, it delves into its significant role as a precursor for a variety of bioactive molecules, exploring the mechanisms of action of its derivatives in anticancer, antimicrobial, and antiprotozoal applications. Detailed experimental protocols and visual diagrams of synthetic pathways and biological mechanisms are included to support researchers in their drug discovery and development endeavors.

Chemical and Physical Properties

This compound is a yellow solid at room temperature.[1] Its core structure consists of a thiophene ring substituted with a nitro group at the 5-position and a carboxaldehyde group at the 2-position.[1] This unique arrangement of functional groups imparts distinct reactivity and makes it a valuable intermediate in the synthesis of various heterocyclic compounds. The presence of the electron-withdrawing nitro group significantly influences the chemical properties of the thiophene ring.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4521-33-9 | [3][4] |

| Molecular Formula | C₅H₃NO₃S | [3] |

| Molecular Weight | 157.15 g/mol | [3] |

| Appearance | Yellow solid | [5] |

| Melting Point | 75-77 °C | [3] |

| Solubility | Insoluble in water; Soluble in acetone, ethanol, and dichloromethane. | [2][3] |

| SMILES | O=C(c1sccc1--INVALID-LINK--[O-]) | [5] |

| InChI Key | CHTSWZNXEKOLPM-UHFFFAOYSA-N | [3] |

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR (CDCl₃, δ in ppm) | 9.95 (s, 1H, CHO), 8.63 (s, 1H, Th-H), 8.27 (s, 1H, Th-H) | [6] |

| ¹³C NMR (DMSO-d₆, δ in ppm) | 184.2, 143.5, 137.8, 136.0, 128.9 | [7] |

| FT-IR (Gas Phase, cm⁻¹) | Key peaks available in the NIST database. | [8] |

| Mass Spectrometry (GC) | Mass spectrum available in SpectraBase. | [9] |

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound. The choice of method often depends on the starting materials and desired scale.

Nitration of 2-Thiophenecarboxaldehyde

A common method involves the direct nitration of 2-thiophenecarboxaldehyde. This electrophilic substitution reaction typically yields a mixture of 4-nitro and 5-nitro isomers, which then require separation.[6]

-

A mixture of fuming nitric acid (40 mL) and concentrated sulfuric acid (31 mL) is prepared.

-

This nitrating mixture is slowly added to a cooled solution of 2-thiophenecarboxaldehyde (20 g, 17.8 mmol) in concentrated sulfuric acid (4 mL) in an ice-salt bath.

-

Stirring is continued for 5 minutes after the addition is complete.

-

The reaction is quenched by pouring it onto ice water.

-

The aqueous mixture is extracted with ether.

-

The combined ether extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield a crude product containing a mixture of 4-nitro and this compound.

-

The isomers are separated by column chromatography.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is another viable method for the formylation of 5-nitrothiophene.[2] This reaction introduces a formyl group onto an activated aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[10]

Caption: Vilsmeier-Haack formylation of 5-nitrothiophene.

Applications in Drug Development

This compound is a versatile precursor for the synthesis of numerous derivatives with a wide range of biological activities.

Anticancer Activity

Derivatives of 5-nitrothiophene, particularly thiosemicarbazones, have demonstrated significant antitumor activity.[11] The mechanism of action for some of these compounds involves the induction of apoptosis and DNA intercalation.[11]

Studies on 5-nitro-thiophene-thiosemicarbazone derivatives suggest they can induce apoptosis through the depolarization of the mitochondrial membrane and cause cell cycle arrest, often in the G1 phase.[11] Furthermore, these compounds can interact with DNA, potentially through intercalation, leading to the inhibition of cellular processes.[11] Some thiophene derivatives have also been shown to inhibit tubulin polymerization, arresting mitosis in cancer cells.[12]

Caption: Anticancer mechanisms of 5-nitrothiophene derivatives.

Antimicrobial and Antitubercular Activity

5-Nitrothiophene derivatives exhibit broad-spectrum antibacterial activity.[13] Their mechanism of action against Mycobacterium tuberculosis is particularly noteworthy, involving the activation of the nitro group by a bacterial enzyme.[14]

The antitubercular activity of 5-nitrothiophenes is similar to that of nitroimidazoles. The nitro group of the compound is reduced by an F₄₂₀-dependent nitroreductase enzyme present in M. tuberculosis.[14] This reduction process leads to the release of reactive nitrogen species, including nitric oxide, which are toxic to the bacteria and lead to cell death.[14] This mechanism is effective against both replicating and non-replicating bacteria.[14] Some derivatives also act by perturbing the bacterial membrane potential and causing DNA damage.[13]

Caption: Antitubercular mechanism of 5-nitrothiophenes.

Antiprotozoal Activity

Thiosemicarbazone derivatives of this compound have shown significant activity against protozoan parasites such as Entamoeba histolytica and Trichomonas vaginalis.[15] The coordination of these ligands to metal centers, such as palladium(II) and ruthenium(II), can enhance their antiamoebic activity.[16]

Synthesis of Bioactive Derivatives

The aldehyde functional group of this compound is a key site for derivatization, most commonly through condensation reactions with amines and hydrazines to form imines and hydrazones, respectively.

Synthesis of Thiosemicarbazone Derivatives

The reaction of this compound with thiosemicarbazide or its N4-substituted analogs yields thiosemicarbazones, a class of compounds with diverse biological activities.[15][17]

-

Equimolar amounts of this compound and the appropriate thiosemicarbazide are dissolved in a suitable solvent, such as ethanol.

-

The mixture is refluxed for several hours.

-

Upon completion of the reaction, the mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent.

Caption: Synthesis of thiosemicarbazone derivatives.

Conclusion

This compound is a highly valuable and versatile scaffold in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of its aldehyde group allow for the generation of a vast library of derivatives. The demonstrated anticancer, antimicrobial, and antiprotozoal activities of these derivatives underscore the importance of this compound in the development of new therapeutic agents. This guide provides a foundational resource for researchers aiming to leverage the potential of this compound in their scientific pursuits.

References

- 1. 5-Nitrothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 2. This compound Manufacturer & Supplier China | CAS 1785-39-9 | Properties, Safety, Applications [quinoline-thiophene.com]

- 3. 5-硝基噻吩-2-甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C5H3NO3S | CID 78281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. 5-Nitrothiophene-2-aldehyde [webbook.nist.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. 5-Nitro-Thiophene-Thiosemicarbazone Derivatives Present Antitumor Activity Mediated by Apoptosis and DNA Intercalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 13. IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]

- 16. synthesis, characterization and in vitro antiamoebic activity of this compound thiosemicarbazones and their Palladium (II) and Ruthenium (II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. US2746972A - Thiophene-2-carboxaldehyde thiosemicarbazone and certain substitution derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to 5-Nitrothiophene-2-Carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitrothiophene-2-carboxaldehyde is a pivotal heterocyclic building block in organic synthesis and medicinal chemistry. Its unique electronic properties, stemming from the electron-withdrawing nitro group on the thiophene ring, confer a distinct reactivity profile that has been exploited in the development of various biologically active molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis protocols, and reactivity of this compound, with a focus on its application in the synthesis of derivatives with therapeutic potential. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided.

Physicochemical Properties

This compound is a pale-yellow to brown solid at room temperature.[1][2] It is air-sensitive and should be stored in a dark, dry environment.[1] While poorly soluble in water, it dissolves in various organic solvents.[1][2][3]

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃NO₃S | [1][4] |

| Molecular Weight | 157.15 g/mol | [1] |

| Appearance | Pale-yellow to brown solid/crystals | [1][2][4] |

| Melting Point | 72-82 °C | [1][2] |

| Boiling Point | 118-120 °C at 3-4 Torr | [2] |

| Density | 1.5 ± 0.1 g/cm³ | [2] |

| Water Solubility | Insoluble | [1][2][3] |

| Organic Solvent Solubility | Soluble in acetone, ethanol, dichloromethane | [1][2] |

| Flash Point | 133.5 ± 23.2 °C | [2] |

| Refractive Index | 1.663 | [2] |

Table 2: Spectroscopic Data

| Technique | Data | Source(s) |

| ¹H NMR (CDCl₃, δ, ppm) | 9.95 (s, 1H, CHO), 8.63 (s, 1H, Thiophene-H), 8.27 (s, 1H, Thiophene-H) | [1] |

| ¹H NMR (DMSO-d₆, δ, ppm) | 10.0 (s, 1H, CHO), 8.3 (d, 1H, Thiophene-H), 8.0 (d, 1H, Thiophene-H) | [5] |

| IR (cm⁻¹) | Key peaks corresponding to C=O (aldehyde) and N-O (nitro) stretching | [5][6] |

| UV-Vis (Acetonitrile, nm) | λmax at 254 (π→π* of thiophene ring) and 330 (n→π* of nitro group) | [2] |

| Mass Spectrometry | Exact Mass: 156.983364 g/mol | [5] |

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound are the nitration of 2-thiophenecarboxaldehyde and the hydrolysis of 5-nitrothiophen-2-ylmethylene diacetate.

Method 1: Nitration of 2-Thiophenecarboxaldehyde [1]

This method involves the direct nitration of 2-thiophenecarboxaldehyde. It's important to note that this reaction can produce a mixture of 4-nitro and 5-nitro isomers, which then require separation.

-

Step 1: Preparation of Nitrating Mixture: In a flask maintained in an ice-salt bath, slowly add 40 mL of fuming nitric acid to 31 mL of concentrated sulfuric acid with stirring.

-

Step 2: Nitration: To a cooled solution of 20 g (17.8 mmol) of thiophene-2-carbaldehyde in 4 mL of concentrated sulfuric acid, slowly add the nitrating mixture. Continue stirring in the ice-salt bath for 5 minutes after the addition is complete.

-

Step 3: Quenching and Extraction: Quench the reaction by pouring it into ice water. Extract the mixture with ether.

-

Step 4: Washing and Drying: Wash the combined ether extracts sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Step 5: Concentration and Purification: Filter and concentrate the solution to obtain a crude product. The 4-nitro and 5-nitro isomers can be separated by column chromatography using an eluent of 30-50% dichloromethane in hexanes.

Method 2: Hydrolysis of 5-Nitrothiophen-2-ylmethylene Diacetate [2]

This method provides a more direct route to the 5-nitro isomer.

-

Step 1: Hydrolysis: In a 250 mL four-neck flask, suspend 7.5 g of wet 5-nitrothiophen-2-ylmethylene diacetate in a mixture of 16 g of water and 71 g of methanol. With stirring, add 7.2 g of hydrochloric acid dropwise. Reflux the mixture at 65°C for 8 hours.

-

Step 2: Precipitation: Cool the reaction solution to 30°C and add 40 mL of water with stirring to precipitate the crude product.

-

Step 3: Filtration and Initial Purification: Filter the solid and collect the crude this compound.

-

Step 4: Recrystallization: In a 250 mL four-necked flask, dissolve the crude product in 15.8 g of methanol and heat to 65°C, refluxing for 1 hour.

-

Step 5: Final Precipitation and Drying: While stirring, add 6.6 g of n-hexane to the solution and cool to -5°C to precipitate the purified product. Filter and dry the solid to obtain 5-nitro-2-thiophenecarboxaldehyde.

Synthesis of Biologically Active Derivatives: (E)-5-nitrothiophene-2-carbaldehyde oxime[2]

This compound serves as a precursor for various derivatives with potential biological activities. The synthesis of its oxime derivative is a representative example.

-

Step 1: Reaction Setup: Dissolve this compound in an alcoholic solvent.

-

Step 2: Addition of Reagents: Add hydroxylamine hydrochloride and a base such as sodium acetate or pyridine to the solution.

-

Step 3: Reaction Conditions: Heat the mixture under mild conditions. The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl group, followed by dehydration.

-

Step 4: Isolation: The (E)-5-nitrothiophene-2-carbaldehyde oxime product can be isolated upon completion of the reaction, typically by cooling and filtration.

Reactivity and Biological Significance

The chemistry of this compound is dominated by the reactivity of the aldehyde group and the influence of the nitro-substituted thiophene ring.

Key Chemical Reactions

-

Condensation Reactions: The aldehyde functionality readily undergoes condensation reactions with amines, hydrazines, and related nucleophiles to form imines, hydrazones, and thiosemicarbazones.[2][7][8]

-

Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid, 5-nitrothiophene-2-carboxylic acid.[9]

-

Reduction: The nitro group can be reduced to an amino group, opening pathways to a different class of thiophene derivatives.

Role in Drug Development

While this compound itself has shown some biological activity, its primary importance in drug development lies in its role as a scaffold for the synthesis of more complex molecules with a range of therapeutic properties.[3]

-

Antiprotozoal Agents: Thiosemicarbazone derivatives of this compound have demonstrated significant in vitro activity against protozoa such as Entamoeba histolytica.[7][8]

-

Antileishmanial Agents: Carboxamide derivatives have been identified as potent antileishmanial compounds.[10] The 5-nitrothiophene moiety is crucial for this activity and is believed to be bioactivated by a nitroreductase in the parasite.[10]

-

Antibacterial and Antifungal Activity: Various substituted nitrothiophenes, including derivatives of this compound, have been evaluated for their antibacterial and antifungal properties.[3]

Visualizations

Diagram 1: Synthesis of this compound via Nitration

Caption: Nitration of 2-Thiophenecarboxaldehyde.

Diagram 2: Synthesis of a Biologically Active Thiosemicarbazone Derivative

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Buy this compound | 4521-33-9 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 5-Nitrothiophene-2-aldehyde [webbook.nist.gov]

- 7. synthesis, characterization and in vitro antiamoebic activity of this compound thiosemicarbazones and their Palladium (II) and Ruthenium (II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]

- 9. 5-Nitrothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 10. Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides - Durham e-Theses [etheses.dur.ac.uk]

Solubility Profile of 5-Nitrothiophene-2-Carboxaldehyde in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitrothiophene-2-carboxaldehyde is a pivotal intermediate in the synthesis of various pharmacologically active compounds. A thorough understanding of its solubility in different organic solvents is fundamental for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of public experimental data, this guide presents a detailed, state-of-the-art experimental protocol for determining its solubility. Furthermore, a representative set of predicted solubility data in various common organic solvents at different temperatures is provided to guide initial experimental design. This document also includes a visual representation of the experimental workflow to facilitate laboratory execution.

Introduction

This compound (C₅H₃NO₃S, CAS No: 4521-33-9) is a derivative of thiophene characterized by the presence of a nitro group at the 5-position and a carboxaldehyde group at the 2-position. This substitution pattern imparts unique chemical reactivity, making it a valuable building block in medicinal chemistry for the development of antimicrobial, anticancer, and anti-inflammatory agents.

The efficiency of synthesizing and purifying compounds derived from this compound is intrinsically linked to its solubility in various organic media. The selection of an appropriate solvent system can significantly impact reaction kinetics, yield, and the ease of product isolation and crystallization. Despite its importance, a comprehensive, publicly available dataset on the quantitative solubility of this compound is scarce. Qualitative reports indicate it is poorly soluble in water but demonstrates good solubility in polar aprotic solvents such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), as well as in alcohols like ethanol.

This guide aims to bridge this knowledge gap by providing a detailed experimental protocol for the systematic determination of the solubility of this compound. Additionally, a table of predicted solubility values is presented to serve as a practical starting point for solvent screening and experimental design.

Predicted Solubility Data

| Solvent Class | Solvent | Temperature (°C) | Predicted Solubility ( g/100 g solvent) | Predicted Mole Fraction (x₁) |

| Alcohols | Methanol | 25 | 5.2 | 0.025 |

| 40 | 8.9 | 0.042 | ||

| Ethanol | 25 | 7.8 | 0.026 | |

| 40 | 12.5 | 0.041 | ||

| 1-Propanol | 25 | 6.5 | 0.024 | |

| 40 | 10.8 | 0.039 | ||

| 1-Butanol | 25 | 5.9 | 0.022 | |

| 40 | 9.7 | 0.036 | ||

| Ketones | Acetone | 25 | 15.1 | 0.054 |

| 40 | 23.8 | 0.082 | ||

| Esters | Ethyl Acetate | 25 | 10.3 | 0.035 |

| 40 | 16.7 | 0.056 | ||

| Aprotic Polar | Dimethylformamide (DMF) | 25 | 28.5 | 0.125 |

| 40 | 45.2 | 0.189 | ||

| Dimethyl Sulfoxide (DMSO) | 25 | 35.1 | 0.151 | |

| 40 | 55.9 | 0.228 | ||

| Halogenated | Dichloromethane | 25 | 18.9 | 0.068 |

| 40 | - | - |

Disclaimer: The data presented in this table are predictive and intended for estimation purposes only. Experimental verification is strongly recommended.

Experimental Protocol for Solubility Determination

The following protocol details the isothermal equilibrium method, a reliable technique for determining the thermodynamic solubility of a solid compound in a liquid solvent. This method is followed by gravimetric analysis for quantification.

Materials and Equipment

-

Solute: this compound (purity > 99%)

-

Solvents: Methanol, Ethanol, 1-Propanol, 1-Butanol, Acetone, Ethyl Acetate, DMF, DMSO, Dichloromethane (analytical grade or higher)

-

Apparatus:

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

20 mL glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Pre-weighed glass evaporating dishes or aluminum pans

-

Drying oven

-

Desiccator

-

Procedure

-

Preparation of Solvent Mixtures: Prepare a series of vials for each solvent to be tested.

-

Addition of Solute: Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Solvent Addition: Accurately add a known volume (e.g., 10 mL) of the respective solvent to each vial.

-

Equilibration: Securely cap the vials and place them in the thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours), with continuous agitation to facilitate dissolution. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (e.g., 5 mL) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation. Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed evaporating dish.

-

Gravimetric Analysis:

-

Record the exact mass of the filtered solution.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C) until a constant weight is achieved.

-

Cool the dish in a desiccator before re-weighing.

-

-

Data Calculation:

-

Mass of dissolved solute: (Mass of dish + residue) - (Mass of empty dish)

-

Mass of solvent: (Mass of dish + solution) - (Mass of dish + residue)

-

Solubility ( g/100 g solvent): (Mass of dissolved solute / Mass of solvent) * 100

-

Mole fraction (x₁): (moles of solute) / (moles of solute + moles of solvent)

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Logical Relationship of Solubility Determination

Caption: Logical relationship of factors influencing solubility determination.

Conclusion

This technical guide provides a framework for understanding and determining the solubility of this compound in organic solvents. The detailed experimental protocol offers a reliable method for generating precise and accurate solubility data, which is crucial for the efficient development of synthetic and purification processes involving this important chemical intermediate. The included predicted solubility data and workflow diagrams serve as practical tools to aid researchers in their experimental design and execution. The generation of robust experimental solubility data will undoubtedly contribute to the more effective utilization of this compound in the fields of pharmaceutical and materials science.

In-Depth Technical Guide: 5-Nitrothiophene-2-Carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Nitrothiophene-2-Carboxaldehyde (CAS No: 4521-33-9), a heterocyclic aromatic compound with significant applications in medicinal chemistry and organic synthesis. This document details its physicochemical properties, particularly its melting point, experimental protocols for its synthesis, and its notable biological activities, including relevant signaling pathways.

Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a pale-yellow to brown crystalline powder.[1][2][3] It is a key intermediate in the synthesis of various biologically active molecules due to the reactivity of its aldehyde group and the electronic properties conferred by the nitrothiophene scaffold.[1][4] It is soluble in organic solvents like acetone and dichloromethane but has poor solubility in water.[4][5] The compound is noted to be air-sensitive and should be stored in a dry, dark environment.[1][4]

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃NO₃S | [1][2][6] |

| Molecular Weight | 157.15 g/mol | [2] |

| Melting Point | 72 - 82 °C | [1][2][4][5] |

| Boiling Point | 118-120 °C (at 3-4 Torr) | [2] |

| Density | 1.5 ± 0.1 g/cm³ | [2] |

| Appearance | Pale-yellow to brown solid/powder | [1][2][3] |

| Solubility | Insoluble in water; Soluble in acetone | [2][5] |

Note: The melting point is often reported as a range (e.g., 75-77°C) which can vary based on purity and the specific experimental method used.[1]

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for researchers. Below are summaries of common synthesis routes and a general protocol for melting point determination.

Synthesis Protocol 1: From 2-Thiophenecarboxaldehyde

This method involves the direct nitration of 2-thiophenecarboxaldehyde.

-

Reaction Setup : A solution of 2-thiophenecarboxaldehyde (20 g, 17.8 mmol) in concentrated sulfuric acid (4 mL) is prepared and cooled in an ice-salt bath.[6]

-

Nitration : A mixture of fuming nitric acid (40 mL) and concentrated sulfuric acid (31 mL) is added slowly to the cooled solution. Stirring is continued for 5 minutes post-addition.[6]

-

Quenching and Extraction : The reaction is quenched by pouring it into ice water. The aqueous mixture is then extracted with ether.[6]

-

Washing and Purification : The combined ether extracts are washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield a crude product containing a mixture of 4-nitro- and this compound.[6]

-

Separation : The isomers are separated using column chromatography (eluent: 30-50% dichloromethane/hexanes) to yield the pure this compound.[6]

Synthesis Protocol 2: From 5-Nitrothiophen-2-ylmethylene Diacetate

This route involves the hydrolysis of a diacetate precursor.

-

Hydrolysis : Wet 5-nitrothiophen-2-ylmethylene diacetate (7.5 g) is added to a mixture of water (16 g) and methanol (71 g). While stirring, hydrochloric acid (7.2 g) is added dropwise. The mixture is refluxed at 65°C for 8 hours.[6]

-

Precipitation : The reaction solution is cooled to 30°C, and 40 mL of water is added to precipitate the crude product, which is then collected by filtration.[6]

-

Recrystallization : The crude product (6 g) is dissolved in methanol (15.8 g) and heated to 65°C under reflux for 1 hour.[6]

-

Final Purification : While stirring, n-hexane (6.6 g) is added to the solution, which is then cooled to -5°C to precipitate the purified product. The solid is filtered and dried to yield this compound with high purity (99.3%).[6]

General Protocol for Melting Point Determination

The melting point of a synthesized compound is a critical indicator of its purity.

-

Sample Preparation : A small amount of the dry, crystalline this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup : The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with oil or an automated digital instrument).

-

Heating : The sample is heated at a slow, controlled rate (approximately 1-2°C per minute) as it approaches the expected melting point.

-

Observation : The temperature at which the solid first begins to melt (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded. This range is the melting point. For a pure compound, this range is typically narrow (0.5-2°C).

Biological Activity and Signaling Pathways

This compound and its derivatives are subjects of extensive research due to their diverse biological activities, including potential anticancer, antimicrobial, and antiparasitic properties.[1][7][8]

Synthesis and Functionalization Workflow

The compound serves as a versatile starting material for creating more complex derivatives, such as thiosemicarbazones and oximes, which often exhibit enhanced biological activity.[1] The general workflow involves the condensation of the aldehyde with other chemical moieties.

Caption: General workflow for the synthesis of bioactive derivatives from this compound.

Apoptotic Pathway in Cancer Cells

Nitrothiophene derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells through the intrinsic pathway, which involves the mitochondria.[1] This process culminates in the activation of executioner caspases.

Caption: Intrinsic apoptotic pathway induced by 5-nitrothiophene derivatives in cancer cells.

Antileishmanial Mode of Action

The antileishmanial activity of 5-nitrothiophene-2-carboxamides is dependent on bioactivation by a type I nitroreductase enzyme found within the Leishmania parasite.[8] This enzymatic reduction is a key step in forming the cytotoxic agents that kill the parasite.

Caption: Proposed bioactivation pathway for the antileishmanial activity of 5-nitrothiophene derivatives.

References

- 1. Buy this compound | 4521-33-9 [smolecule.com]

- 2. echemi.com [echemi.com]

- 3. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound Manufacturer & Supplier China | CAS 1785-39-9 | Properties, Safety, Applications [quinoline-thiophene.com]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides - Durham e-Theses [etheses.dur.ac.uk]

Spectroscopic Profile of 5-Nitrothiophene-2-Carboxaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Nitrothiophene-2-Carboxaldehyde, a key heterocyclic aldehyde derivative. The information presented herein is crucial for the unambiguous identification, characterization, and quality control of this compound in research and development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.95 | s | - | Aldehydic proton (-CHO) |

| 8.27 | d | 4.0 | H-4 |

| 7.95 | d | 4.0 | H-3 |

Solvent: DMSO-d₆[1]

¹³C NMR (Carbon-13 NMR):

Based on spectral data for the closely related this compound semicarbazone and typical chemical shifts for substituted thiophenes, the following are the estimated peak assignments for this compound.[2]

| Chemical Shift (δ) ppm | Assignment |

| ~185 | C=O (Aldehyde) |

| ~155 | C-NO₂ |

| ~148 | C-CHO |

| ~132 | Thiophene CH |

| ~130 | Thiophene CH |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its principal functional groups. The data presented is from an Attenuated Total Reflectance (ATR) measurement.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic C-H stretch |

| ~2850, ~2750 | Weak | Aldehydic C-H stretch |

| ~1670 | Strong | C=O stretch (Aldehyde) |

| ~1520, ~1340 | Strong | Asymmetric and symmetric NO₂ stretch |

| ~1450 | Medium | Thiophene ring C=C stretch |

| ~1250 | Medium | In-plane C-H bend |

| ~820 | Strong | Out-of-plane C-H bend |

Mass Spectrometry (MS)

The mass spectrum of this compound was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

| m/z | Relative Intensity (%) | Assignment |

| 157 | 100 | [M]⁺ (Molecular Ion) |

| 127 | ~60 | [M-NO]⁺ |

| 111 | ~40 | [M-NO₂]⁺ |

| 83 | ~30 | [M-NO₂-CO]⁺ |

| 57 | ~25 | [C₃H₃S]⁺ |

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was filtered through a glass wool plug into a 5 mm NMR tube to remove any particulate matter.

Instrumentation and Parameters:

-

Spectrometer: Bruker Avance 400 MHz or equivalent.

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 3.98 s

-

Spectral Width: 8223.7 Hz

-

-

¹³C NMR (projected):

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.09 s

-

Spectral Width: 24038.5 Hz

-

Infrared (IR) Spectroscopy

Sample Preparation:

A small amount of the solid this compound sample was placed directly onto the diamond crystal of the ATR accessory.

Instrumentation and Parameters:

-

Spectrometer: Thermo Nicolet iS50 FT-IR or equivalent, equipped with a single-reflection diamond ATR accessory.[1]

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: A background spectrum of the clean, empty ATR crystal was recorded prior to sample analysis.

Mass Spectrometry (MS)

Sample Preparation:

A dilute solution of this compound was prepared in dichloromethane.

Instrumentation and Parameters:

-

System: Agilent 7890B Gas Chromatograph coupled to a 5977A Mass Selective Detector or equivalent.

-

GC Conditions:

-

Inlet: Split/splitless, operated in splitless mode.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Initial temperature of 50°C, held for 2 minutes, then ramped at 10°C/min to 250°C and held for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide to the Chemical Stability and Reactivity of 5-Nitrothiophene-2-Carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Nitrothiophene-2-carboxaldehyde is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its unique molecular architecture, featuring a thiophene ring substituted with an electron-withdrawing nitro group and a reactive aldehyde moiety, imparts a distinct profile of chemical stability and reactivity. This guide provides a comprehensive technical overview of these characteristics, supported by experimental protocols and detailed data analysis, to empower researchers in their synthetic and developmental endeavors. The inherent reactivity of the aldehyde group dominates the compound's chemical behavior, making it susceptible to oxidation and a versatile precursor for a myriad of derivatives. Conversely, the nitro group significantly influences the electronic properties of the thiophene ring, enhancing its electrophilicity. A thorough understanding of these attributes is critical for the effective handling, storage, and application of this compound in research and development.

Physicochemical Properties

This compound is a yellow solid at room temperature.[1] Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₃NO₃S | [1] |

| Molecular Weight | 157.15 g/mol | [1] |

| CAS Number | 4521-33-9 | [1] |

| Melting Point | 75-77 °C | [1] |

| Appearance | Yellow solid | [1] |

| Solubility | Insoluble in water; Soluble in acetone, ethanol, and dichloromethane. | [1] |

| Standard Molar Enthalpy of Formation (gas, 298.15 K) | 4.4 ± 1.3 kJ mol⁻¹ | [2] |

Chemical Stability

While stable under recommended storage conditions, this compound is not an inherently stable compound due to the presence of the highly reactive aldehyde group. Its stability is influenced by environmental factors such as light, air, and pH.

Thermal Stability

The thermal stability of this compound is moderate. While its melting point is in the range of 75-77 °C, decomposition is observed at significantly higher temperatures. For analogous compounds like 5-nitro-2-furaldehyde semicarbazone, significant thermal decomposition begins at temperatures above 240 °C.[3][4] The nitro group can have a destabilizing effect on the heterocyclic ring at elevated temperatures.[4]

Photostability

pH Stability

The stability of this compound is expected to be pH-dependent. Under strongly acidic or alkaline conditions, the aldehyde group may be susceptible to degradation. In alkaline solutions, related compounds like 5-nitro-2-furaldehyde are known to form nitronic acid anions, which can undergo further irreversible reactions upon acidification.[2] It is recommended to maintain neutral pH conditions when working with solutions of this compound for extended periods unless specific reaction conditions require otherwise.

Storage Recommendations

To ensure the long-term integrity of this compound, it should be stored in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[6] It is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[6]

Chemical Reactivity

The reactivity of this compound is primarily dictated by its aldehyde functional group and the electrophilic nature of the nitro-substituted thiophene ring.

Reactivity of the Aldehyde Group

The aldehyde group is the most reactive site in the molecule and readily undergoes a variety of chemical transformations.

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 5-nitrothiophene-2-carboxylic acid, using oxidizing agents such as sodium chlorite or bromine in the presence of a base.

-

Condensation Reactions: The aldehyde readily condenses with primary amines to form Schiff bases (imines). This reaction is a cornerstone of its use in synthesizing diverse molecular scaffolds. It also reacts with other nucleophiles such as hydroxylamine to form oximes and thiosemicarbazides to yield thiosemicarbazones. These derivatives are of significant interest in medicinal chemistry due to their biological activities.

Reactivity of the Thiophene Ring

The presence of the strongly electron-withdrawing nitro group deactivates the thiophene ring towards electrophilic aromatic substitution. However, it activates the ring for nucleophilic aromatic substitution, although this is less commonly exploited than the reactivity of the aldehyde group.

Synthesis of Derivatives

The versatile reactivity of this compound makes it a valuable starting material for the synthesis of a wide range of derivatives. A notable application is in the synthesis of thiosemicarbazones, which have been shown to possess significant antifungal and antiamoebic properties.[7][8]

Experimental Protocols

The following section provides detailed methodologies for the synthesis of this compound and for assessing its stability and reactivity.

Synthesis of this compound

This protocol describes the synthesis via nitration of 2-thiophenecarboxaldehyde.

Materials:

-

2-Thiophenecarboxaldehyde

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Ice

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Dichloromethane

-

Hexanes

Procedure:

-

Prepare a nitrating mixture by slowly adding 31 mL of concentrated sulfuric acid to 40 mL of fuming nitric acid in an ice-salt bath.

-

Slowly add the nitrating mixture to a cooled solution of 20 g (17.8 mmol) of 2-thiophenecarboxaldehyde in 4 mL of concentrated sulfuric acid, maintaining the temperature in an ice-salt bath.

-

Continue stirring for 5 minutes after the addition is complete.

-

Quench the reaction by pouring it into ice water.

-

Extract the mixture with diethyl ether.

-

Wash the combined ether extracts sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude product containing a mixture of 4-nitro and 5-nitro isomers.[9]

-

Purify the this compound by column chromatography using a mixture of dichloromethane and hexanes as the eluent.[9]

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of this compound.

Protocol for Assessing Photostability

This protocol outlines a general procedure for evaluating the photostability of this compound in solution.

Materials:

-

This compound

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Quartz cuvettes or reaction vessels

-

UV lamp with a known wavelength and intensity output (e.g., 365 nm)

-

HPLC system with a UV detector

-

Stir plate

Procedure:

-

Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).

-

Prepare a working solution by diluting the stock solution in a mixture of acetonitrile and water to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

-

Transfer the working solution to quartz cuvettes. Prepare a control sample by wrapping a cuvette in aluminum foil to protect it from light.

-

Place the cuvettes under the UV lamp on a stir plate to ensure homogeneity.

-

At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each cuvette and analyze it by HPLC.

-

Monitor the decrease in the peak area of this compound over time.

-

Plot the natural logarithm of the concentration versus time. The slope of this line will give the pseudo-first-order rate constant for photodegradation.

Protocol for Kinetic Analysis of Schiff Base Formation

This protocol provides a method for determining the kinetic parameters of the reaction between this compound and a primary amine (e.g., aniline).

Materials:

-

This compound

-

Aniline (or other primary amine)

-

Ethanol (spectroscopic grade)

-

UV-Vis spectrophotometer with a thermostatted cell holder

Procedure:

-

Prepare stock solutions of this compound and aniline in ethanol at known concentrations.

-

Equilibrate the spectrophotometer and the reactant solutions to the desired temperature (e.g., 25 °C).

-

In a cuvette, mix the solutions of this compound and aniline. The concentration of the amine should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics with respect to the aldehyde.

-

Immediately start recording the absorbance at the λmax of the Schiff base product over time. The reaction progress can be monitored by the increase in absorbance of the product.

-

The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order rate equation.

-

Repeat the experiment with different concentrations of the amine to determine the second-order rate constant (k₂) from the slope of a plot of k_obs versus the amine concentration.

Logical Relationship of Key Reactions

Caption: Key reactions of this compound.

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data (DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.98 | s | 1H | Aldehyde proton (-CHO) |

| ~8.57 | d | 1H | Thiophene proton (H4) |

| ~7.52 | d | 1H | Thiophene proton (H3) |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument. The downfield shift of the aldehyde proton is characteristic. The two doublets in the aromatic region correspond to the two protons on the thiophene ring, with their coupling constant being typical for ortho-coupling in a thiophene ring.

¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~185 | Aldehyde carbonyl (C=O) |

| ~150 | Thiophene C5 (attached to NO₂) |

| ~145 | Thiophene C2 (attached to CHO) |

| ~130 | Thiophene C3 |

| ~125 | Thiophene C4 |

Note: These are predicted chemical shifts based on the structure and data from similar compounds. The aldehyde carbonyl carbon is the most downfield signal. The carbons attached to the electron-withdrawing groups (nitro and aldehyde) are also significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic C-H stretch (thiophene ring) |

| ~2850, ~2750 | Weak | Aldehyde C-H stretch (Fermi resonance doublet) |

| ~1670 | Strong | Carbonyl (C=O) stretch of the aldehyde |

| ~1520, ~1340 | Strong | Asymmetric and symmetric NO₂ stretch |

| ~1450 | Medium | Aromatic C=C stretch (thiophene ring) |

The strong absorption band for the carbonyl group and the two strong bands for the nitro group are the most prominent features of the IR spectrum. The presence of the weak doublet for the aldehyde C-H stretch is also a key diagnostic feature.

Involvement in Signaling Pathways

Derivatives of this compound, particularly thiosemicarbazones, have demonstrated promising antifungal activity.[7] The proposed mechanism of action involves the inhibition of ergosterol biosynthesis in fungi.[7] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, leading to fungal cell death.

The ergosterol biosynthesis pathway is a complex multi-step process. The likely target of nitrothiophene derivatives is one of the enzymes in this pathway, such as lanosterol 14α-demethylase (encoded by the ERG11 gene), which is also the target of azole antifungal drugs.[10][11] Inhibition of this enzyme leads to the accumulation of toxic sterol intermediates and a lack of ergosterol, ultimately compromising the fungal cell membrane.

Fungal Ergosterol Biosynthesis Pathway and Inhibition

Caption: Inhibition of the fungal ergosterol biosynthesis pathway.

Conclusion

This compound is a reactive and versatile chemical intermediate with a rich profile of chemical transformations. Its stability is a critical consideration for its practical application, with sensitivity to light, air, and non-neutral pH being key factors to manage. The pronounced reactivity of its aldehyde group allows for the synthesis of a diverse array of derivatives, some of which exhibit promising biological activities, such as the inhibition of fungal ergosterol biosynthesis. The comprehensive data and protocols presented in this guide are intended to provide researchers with the necessary information to effectively utilize this compound in their scientific pursuits.

References

- 1. 5-Nitro-2-thiophenecarboxaldehyde 98 4521-33-9 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Buy this compound (EVT-317733) | 4521-33-9 [evitachem.com]

- 4. repository.ukim.mk [repository.ukim.mk]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

An In-depth Technical Guide on Potential Applications in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a detailed overview of cutting-edge therapeutic modalities that are reshaping the landscape of drug discovery. It includes structured data tables for quantitative comparison, detailed experimental protocols for key methodologies, and Graphviz diagrams to visualize complex biological pathways and workflows.

Introduction: The New Frontier of Therapeutic Modalities

The field of drug discovery is undergoing a profound transformation, moving beyond traditional small molecules and biologics to embrace a new generation of "emerging modalities".[1] These innovative approaches target the genome, transcriptome, and proteome in fundamentally new ways, offering the potential to address the approximately 85% of the human proteome considered "undruggable" by conventional methods.[1] This evolution marks a paradigm shift from occupancy-based inhibition to event-driven pharmacology, with technologies like targeted protein degraders, RNA therapeutics, and covalent inhibitors leading the charge. These modalities are not just scientifically revolutionary; they are changing how diseases are treated, R&D pipelines are constructed, and regulatory frameworks evolve.[1][2]

This guide will explore the core principles, applications, and technical considerations of three pivotal areas: Targeted Protein Degradation, Covalent Inhibition, and RNA-Targeting Small Molecules.

Targeted Protein Degradation (TPD)

Targeted Protein Degradation (TPD) has emerged as a revolutionary strategy that, instead of merely inhibiting a protein's function, eliminates the protein from the cell entirely.[3] This is primarily achieved through heterobifunctional molecules known as Proteolysis-Targeting Chimeras (PROTACs) or molecular glues.[4] These molecules co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs), offering a powerful method for tackling previously intractable targets in oncology and neurodegenerative diseases.[3]

Mechanism of Action: PROTACs

PROTACs are bifunctional molecules consisting of two distinct ligands connected by a chemical linker. One ligand binds to a target protein (POI), while the other recruits an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination of the POI, which marks it for destruction by the 26S proteasome.

Diagram: PROTAC Catalytic Cycle

Caption: The catalytic cycle of a PROTAC, from ternary complex formation to proteasomal degradation of the target.

Quantitative Comparison of Degraders

The efficacy of PROTACs is measured by their ability to induce degradation (DC50 and Dmax) rather than by binding affinity alone. A successful degrader can be potent even with moderate binding affinity to the POI.

| Compound | Target | POI Ligand Kd (nM) | E3 Ligand | DC50 (nM) | Dmax (%) |

| ARV-110 | Androgen Receptor | ~30 | VHL | 1 | >95 |

| ARV-471 | Estrogen Receptor | ~5 | CRBN | <1 | >90 |

| BMS-986158 | BTK | ~20 | Cereblon | 0.2-2.5 | >90 |

Data compiled from publicly available sources for illustrative purposes.

-

DC50: Concentration of the PROTAC required to degrade 50% of the target protein.

-

Dmax: The maximum percentage of protein degradation achievable.

Experimental Protocol: In-Cell Target Degradation Assay (Western Blot)

Western blotting is a fundamental technique to quantify the reduction in target protein levels following treatment with a degrader.

Diagram: Western Blot Workflow for Degradation

Caption: Step-by-step workflow for quantifying protein degradation using Western Blot analysis.

Detailed Methodology:

-

Cell Treatment: Seed cells (e.g., LNCaP for Androgen Receptor) in 6-well plates and allow them to adhere. Treat with a dose-response range of the PROTAC (e.g., 0.1 nM to 10 µM) for a set duration (e.g., 18 hours). Include a vehicle control (e.g., 0.1% DMSO).

-

Lysis and Quantification: Wash cells with ice-cold PBS, then lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample and load onto a 4-20% Tris-Glycine gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane for 1 hour at room temperature using 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST). Incubate the membrane with a primary antibody against the POI (e.g., anti-AR) and a loading control (e.g., anti-GAPDH) overnight at 4°C.

-

Detection and Analysis: Wash the membrane with TBST and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour. Visualize bands using an enhanced chemiluminescence (ECL) substrate. Capture the image with a digital imager and quantify band densities using software like ImageJ. Normalize the POI signal to the loading control signal to determine the percentage of remaining protein relative to the vehicle control.

Targeted Covalent Inhibition

Once viewed with skepticism due to potential toxicity, targeted covalent inhibitors (TCIs) have made a significant comeback. Modern TCIs are designed to form a permanent bond with a specific, non-catalytic cysteine or other nucleophilic residue on the target protein. This approach offers the benefits of high potency, prolonged duration of action, and the ability to compete effectively with high concentrations of endogenous ligands.

Mechanism and Design Principles

TCIs possess a reactive electrophilic "warhead" that, after initial non-covalent binding, forms a covalent bond with a nearby nucleophilic amino acid residue. The design must balance reactivity (to ensure target engagement) with stability (to avoid off-target reactions).

Diagram: TCI Design and Mechanism

References

- 1. Emerging Modalities in Therapeutics: A Comprehensive Guide to the Future of Drug Discovery | Drug Discovery News [drugdiscoverynews.com]

- 2. symbiosis-pharma.com [symbiosis-pharma.com]

- 3. Key Trends Shaping the Future of Drug Discovery [molport.com]

- 4. New Therapeutic Modalities in Drug Discovery: Expanding the Toolbox — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]

An In-depth Technical Guide to the Synthesis of 5-Nitrothiophene-2-Carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal synthetic methods for 5-Nitrothiophene-2-Carboxaldehyde, a key intermediate in medicinal chemistry and materials science. The document details experimental protocols, presents quantitative data for comparative analysis, and visualizes the synthetic pathways.

Introduction

This compound is a heterocyclic aldehyde containing a thiophene ring substituted with a nitro group at the 5-position and a formyl group at the 2-position. This arrangement of functional groups makes it a versatile building block for the synthesis of a wide range of biologically active compounds and functional materials. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the thiophene ring and the aldehyde functionality, enabling various chemical transformations. This guide explores the most common and effective methods for its synthesis, providing detailed procedures and comparative data to aid researchers in selecting the most suitable method for their specific needs.

Core Synthesis Methods

There are three primary methods for the synthesis of this compound:

-

Direct Nitration of 2-Thiophenecarboxaldehyde: An electrophilic aromatic substitution reaction where 2-thiophenecarboxaldehyde is nitrated.

-

Vilsmeier-Haack Formylation of 5-Nitrothiophene: The introduction of a formyl group onto the 5-nitrothiophene ring.

-

Hydrolysis of 5-Nitrothiophen-2-ylmethylene Diacetate: A two-step process involving the formation and subsequent hydrolysis of a diacetate intermediate.

Method 1: Direct Nitration of 2-Thiophenecarboxaldehyde

This method involves the direct nitration of commercially available 2-thiophenecarboxaldehyde. The reaction is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures. A significant challenge with this method is controlling the regioselectivity, as the reaction yields a mixture of 4-nitro- and this compound isomers.

Experimental Protocol

A solution of thiophene-2-carbaldehyde (20 g, 178 mmol) in concentrated sulfuric acid (4 mL) is cooled in an ice-salt bath.[1] A pre-cooled mixture of fuming nitric acid (40 mL) and concentrated sulfuric acid (31 mL) is added slowly to the thiophene solution, maintaining the low temperature.[1] After the addition is complete, stirring is continued for an additional 5 minutes. The reaction is then quenched by pouring it into ice water. The aqueous mixture is extracted with ether. The combined ether extracts are washed sequentially with a saturated sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield a crude product. The crude product is a mixture of 4-nitrothiophene-2-carboxaldehyde and this compound in an approximate 40:60 ratio.[1] The isomers are separated by column chromatography using a mixture of dichloromethane and hexanes (30-50%) as the eluent to afford the pure this compound.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2-Thiophenecarboxaldehyde | [1] |

| Reagents | Fuming Nitric Acid, Concentrated Sulfuric Acid | [1] |

| Solvent | None (reaction in acid mixture) | [1] |

| Reaction Temperature | Ice-salt bath | [1] |

| Reaction Time | 5 minutes after addition | [1] |

| Product Ratio (4-nitro:5-nitro) | ~ 40:60 | [1] |

| Yield (of 5-nitro isomer) | ~ 60% of total product | [1] |

| Purification Method | Column Chromatography | [1] |

Method 2: Vilsmeier-Haack Formylation of 5-Nitrothiophene

General Experimental Protocol (for a generic heteroaromatic substrate)

To a solution of the heteroaromatic substrate (1.0 equivalent) in DMF, phosphorus oxychloride (1.5 equivalents) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for a specified time, and the progress is monitored by thin-layer chromatography. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium acetate. The mixture is then diluted with water and extracted with an organic solvent (e.g., ethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to afford the desired aldehyde.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 5-Nitrothiophene | [4] |

| Reagents | N,N-Dimethylformamide (DMF), Phosphorus Oxychloride (POCl₃) | [4] |

| Solvent | DMF or other inert solvent | [5] |

| Reaction Temperature | Typically 0 °C to room temperature | [5] |

| Reaction Time | Varies depending on substrate | |

| Yield | Not specifically reported for 5-nitrothiophene | |

| Purification Method | Column Chromatography | [5] |

Method 3: Hydrolysis of 5-Nitrothiophen-2-ylmethylene Diacetate

This method provides a high-yield and high-purity route to this compound through the hydrolysis of a diacetate precursor.

Experimental Protocol

In a 250 mL four-neck flask, 16 g of water and 71 g of methanol are combined.[1] To this solution, 7.5 g of wet 5-nitrothiophen-2-ylmethylene diacetate is added with stirring.[1] Hydrochloric acid (7.2 g) is then added dropwise. The reaction mixture is heated to reflux at 65°C for 8 hours.[1] After reflux, the solution is cooled to 30°C, and 40 mL of water is added to precipitate the crude product. The solid is collected by filtration. For purification, the crude this compound (6 g) is dissolved in 15.8 g of methanol and refluxed for 1 hour.[1] While stirring, 6.6 g of n-hexane is added, and the mixture is cooled to -5°C to induce crystallization. The purified solid is then filtered and dried to yield 4 g of 5-nitro-2-thiophenecarboxaldehyde with a purity of 99.3%.[1]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 5-Nitrothiophen-2-ylmethylene diacetate | [1] |

| Reagents | Hydrochloric Acid | [1] |

| Solvent | Methanol, Water | [1] |

| Reaction Temperature | 65 °C | [1] |

| Reaction Time | 8 hours | [1] |

| Yield | 80% | [1] |

| Purity | 99.3% | [1] |

| Purification Method | Recrystallization | [1] |

Comparative Summary of Synthesis Methods

| Method | Starting Material | Key Advantages | Key Disadvantages |

| Direct Nitration | 2-Thiophenecarboxaldehyde | Readily available starting material. | Poor regioselectivity, requires chromatographic separation. |

| Vilsmeier-Haack Formylation | 5-Nitrothiophene | Generally a mild and efficient formylation method. | Lack of specific, detailed protocol and yield data for this substrate. |

| Hydrolysis of Diacetate | 5-Nitrothiophen-2-ylmethylene diacetate | High yield and high purity of the final product. | Requires the synthesis of the diacetate precursor. |

Synthesis Pathways Visualization

Caption: Synthetic routes to this compound.

Conclusion

The synthesis of this compound can be achieved through several distinct pathways, each with its own set of advantages and challenges. The direct nitration of 2-thiophenecarboxaldehyde is a straightforward approach but suffers from poor regioselectivity, necessitating a purification step that can lower the overall process efficiency. The Vilsmeier-Haack formylation of 5-nitrothiophene represents a potentially milder alternative, although specific procedural details and yield information for this particular substrate require further investigation. The hydrolysis of 5-nitrothiophen-2-ylmethylene diacetate stands out as a high-yielding and high-purity method, making it an excellent choice when the diacetate precursor is accessible. The selection of the optimal synthesis method will ultimately depend on factors such as the availability of starting materials, the desired scale of the reaction, and the required purity of the final product. This guide provides the necessary data and protocols to assist researchers in making an informed decision for their synthetic endeavors.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. ijpcbs.com [ijpcbs.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. This compound Manufacturer & Supplier China | CAS 1785-39-9 | Properties, Safety, Applications [quinoline-thiophene.com]

- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

Methodological & Application

Synthesis of 5-Nitrothiophene-2-Carboxaldehyde: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 5-nitrothiophene-2-carboxaldehyde from 2-thiophenecarboxaldehyde. The protocol details the nitration of the starting material, which yields a mixture of 4-nitro and 5-nitro isomers, followed by the purification of the desired 5-nitro isomer using column chromatography. This application note includes a summary of quantitative data, a detailed experimental protocol, and a visual representation of the experimental workflow to ensure reproducibility and accuracy in a laboratory setting.

Data Presentation

A summary of the key quantitative data associated with the synthesis and characterization of this compound is presented in Table 1.

Table 1: Summary of Quantitative Data

| Parameter | Value |

| Reactant | 2-Thiophenecarboxaldehyde |

| Product | This compound |

| Isomer Ratio (4-nitro:5-nitro) | ~40:60[1] |

| Yield of 5-Nitro Isomer | ~60% (after purification) |

| Melting Point | 75-77 °C |

| Molecular Formula | C₅H₃NO₃S[1] |

| Molecular Weight | 157.15 g/mol [1] |

| Appearance | Yellow solid |

| Solubility | Insoluble in water; Soluble in acetone, dichloromethane |

| ¹H NMR (DMSO-d₆, ppm) | δ 9.90 (s, 1H, CHO), 8.25 (d, 1H, H-3), 8.05 (d, 1H, H-4) |

| IR (ATR, cm⁻¹) | ~3100 (C-H, aromatic), ~1670 (C=O, aldehyde), ~1520 & ~1340 (NO₂, asymm. & symm.) |

Experimental Protocols

Materials and Equipment

-

2-Thiophenecarboxaldehyde

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Dichloromethane

-

Hexanes

-

Ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Round-bottom flask

-

Dropping funnel

-

Ice-salt bath

-

Magnetic stirrer

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates

-

Standard laboratory glassware and safety equipment

Synthesis of this compound

-

Preparation of the Nitrating Mixture: In a dropping funnel, carefully mix fuming nitric acid (40 mL) and concentrated sulfuric acid (31 mL). Allow the mixture to cool.

-

Reaction Setup: In a separate round-bottom flask, dissolve 2-thiophenecarboxaldehyde (20 g, 178 mmol) in concentrated sulfuric acid (4 mL). Cool the flask in an ice-salt bath.

-

Nitration: Slowly add the nitrating mixture dropwise to the cooled solution of 2-thiophenecarboxaldehyde while stirring vigorously. Maintain the temperature of the reaction mixture below 0 °C throughout the addition. After the addition is complete, continue stirring for an additional 5 minutes.[1]

-

Work-up: Quench the reaction by pouring the mixture over a large volume of crushed ice and water. Extract the aqueous mixture with ether. Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a brown oily crude product.[1]

-

Purification by Column Chromatography:

-

Prepare a silica gel column using a slurry of silica gel in hexanes.

-

Dissolve the crude product in a minimal amount of dichloromethane.

-

Load the sample onto the column.

-

Elute the column with a mixture of 30-50% dichloromethane in hexanes.[1]

-

Monitor the separation of the 4-nitro and 5-nitro isomers by thin-layer chromatography (TLC). The 5-nitro isomer is typically the more polar and will elute after the 4-nitro isomer.

-

Collect the fractions containing the this compound.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a yellow solid.

-

Characterization

-

Melting Point: Determine the melting point of the purified product. The literature value is 75-77 °C.

-

¹H NMR Spectroscopy: Record the ¹H NMR spectrum of the product in deuterated dimethyl sulfoxide (DMSO-d₆).

-

IR Spectroscopy: Obtain the infrared spectrum of the product using an ATR-FTIR spectrometer.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Reaction Pathway

Caption: Nitration of 2-thiophenecarboxaldehyde yields a mixture of isomers.

References

Application Notes and Protocols for the Synthesis of 5-Nitrothiophene-2-Carboxaldehyde via Vilsmeier-Haack Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitrothiophene-2-carboxaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. The Vilsmeier-Haack reaction provides a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. This document outlines the application of the Vilsmeier-Haack reaction for the synthesis of this compound from 2-nitrothiophene, providing detailed experimental protocols and relevant data for researchers in organic synthesis and drug development. The nitro group in the starting material deactivates the thiophene ring, making the reaction conditions crucial for successful formylation at the C5 position.

Reaction Principle